molecular formula C10H13NO3S B1409487 4-ethyl-3,4-dihydro-2H-benzo[b][1,4,5]oxathiazepine 1,1-dioxide CAS No. 1799974-37-0

4-ethyl-3,4-dihydro-2H-benzo[b][1,4,5]oxathiazepine 1,1-dioxide

Cat. No. B1409487
CAS RN: 1799974-37-0
M. Wt: 227.28 g/mol
InChI Key: QFYQMKSFBXIBNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-ethyl-3,4-dihydro-2H-benzo[b][1,4,5]oxathiazepine 1,1-dioxide” is a heterocyclic compound with potential applications in various fields of research and industry . It has a molecular formula of C10H13NO3S .


Synthesis Analysis

The synthesis of similar compounds, such as 3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxides, has been reported. The synthesis process involves the potentiating of AMPA receptors and the introduction of a substituent at the 7-position of the heterocycle .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the InChI code: 1S/C10H13NO3S/c10-13(11)8-4-2-1-3-7(8)12-6-5-9-13/h1-4,9H,5-6H2 .


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It has a molecular weight of 227.28 g/mol .

Scientific Research Applications

Cardiovascular Research

One of the primary areas of research involving derivatives of 4-ethyl-3,4-dihydro-2H-benzo[b][1,4,5]oxathiazepine 1,1-dioxide is in cardiovascular studies. Derivatives such as 2-(4,5-dihydro-1H-imidazol-2-yl)-3,4-dihydro-2H-1,4-benzoxazine have shown potential as antihypertensive agents. These compounds were evaluated for their cardiovascular effects and were found to influence mean arterial blood pressure and heart rate in spontaneously hypertensive rats, indicating their relevance in the development of new treatments for hypertension (Touzeau et al., 2003).

Neuropharmacological Studies

In the field of neuropharmacology, derivatives of this compound have been studied for their potential effects on serotonin receptors, which are implicated in the pathophysiology and treatment of anxiety and depression. For instance, DU 125530, a derivative, was evaluated for its occupancy of 5-HT(1A) receptors in the human brain, suggesting its potential application in the treatment of anxiety and mood disorders (Rabiner et al., 2002).

Cognitive Enhancement

Furthermore, thiophenic analogues of benzothiadiazine dioxides, closely related to this compound, have been developed as potentiators of AMPA receptors. These compounds have been characterized for their activity and found to significantly enhance cognition after oral administration, indicating their potential as cognitive enhancers (Francotte et al., 2013).

Synthesis and Structural Analysis

The compound has also been a subject of interest in synthetic chemistry, where its structural analogues have been synthesized and analyzed. For instance, the synthesis and chemical properties of 1,2-benzoxathiin-4(3H)-one 2,2-dioxide, a derivative with a high synthetic and pharmacological potential, have been extensively studied. This research offers insights into the synthesis methods, chemical transformations, and biological activities of these derivatives, opening pathways for the development of new molecular systems with pharmacological properties (Hryhoriv et al., 2021).

Hypotensive Activity

Certain derivatives, such as benzothiadiazine derivatives, have been studied for their hypotensive effects. These studies aimed to elucidate the mechanisms by which these compounds produce hypotensive effects, revealing their potential as agents to lower peripheral resistance through direct action on vascular smooth muscle (Edlin et al., 1965).

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word “Warning”. Hazard statements include H302-H315-H319-H335, and various precautionary statements have been provided .

Future Directions

The compound and its similar structures have potential applications in various fields of research and industry . Further studies could explore these potential applications and the compound’s biological activities.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

4-ethyl-3,4-dihydro-2H-benzo[b][1,4,5]oxathiazepine 1,1-dioxide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been reported to interact with KATP channels and AMPA receptors . These interactions are crucial for its biological activity, influencing processes such as ion transport and neurotransmission. The compound’s ability to modulate these channels and receptors highlights its potential therapeutic applications.

Cellular Effects

The effects of this compound on cells are diverse. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect AMPA receptor activity, which plays a role in synaptic transmission and plasticity . Additionally, its interaction with KATP channels can impact cellular energy metabolism and ion homeostasis. These effects underscore the compound’s potential in treating neurological and metabolic disorders.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as a positive allosteric modulator of AMPA receptors, enhancing their activity . This modulation can lead to increased synaptic transmission and improved cognitive function. Additionally, the compound’s interaction with KATP channels involves binding to specific sites, leading to channel activation or inhibition depending on the cellular context. These molecular interactions are key to understanding the compound’s therapeutic potential.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under certain conditions, but may degrade over time, affecting its efficacy . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating potential for sustained therapeutic benefits or adverse effects depending on the context.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced cognitive function and improved metabolic regulation . At higher doses, toxic or adverse effects may occur, including disruptions in ion homeostasis and cellular metabolism. Understanding the dosage-dependent effects is crucial for determining the therapeutic window and safety profile of the compound.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . These interactions can affect metabolic flux and metabolite levels, influencing the compound’s overall pharmacokinetics and pharmacodynamics. Detailed studies on its metabolic pathways are essential for optimizing its therapeutic use.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. Understanding its transport mechanisms is important for predicting its bioavailability and therapeutic efficacy.

Subcellular Localization

The subcellular localization of this compound affects its activity and function. Targeting signals and post-translational modifications direct the compound to specific compartments or organelles within the cell . This localization can influence its interactions with biomolecules and its overall biological activity. Detailed studies on its subcellular localization are necessary for understanding its mechanism of action and optimizing its therapeutic potential.

properties

IUPAC Name

4-ethyl-3,4-dihydro-2H-5,1λ6,2-benzoxathiazepine 1,1-dioxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3S/c1-2-8-7-11-15(12,13)10-6-4-3-5-9(10)14-8/h3-6,8,11H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFYQMKSFBXIBNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CNS(=O)(=O)C2=CC=CC=C2O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701183359
Record name 2H-5,1,2-Benzoxathiazepine, 4-ethyl-3,4-dihydro-, 1,1-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701183359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1799974-37-0
Record name 2H-5,1,2-Benzoxathiazepine, 4-ethyl-3,4-dihydro-, 1,1-dioxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1799974-37-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2H-5,1,2-Benzoxathiazepine, 4-ethyl-3,4-dihydro-, 1,1-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701183359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-ethyl-3,4-dihydro-2H-benzo[b][1,4,5]oxathiazepine 1,1-dioxide
Reactant of Route 2
4-ethyl-3,4-dihydro-2H-benzo[b][1,4,5]oxathiazepine 1,1-dioxide
Reactant of Route 3
4-ethyl-3,4-dihydro-2H-benzo[b][1,4,5]oxathiazepine 1,1-dioxide
Reactant of Route 4
4-ethyl-3,4-dihydro-2H-benzo[b][1,4,5]oxathiazepine 1,1-dioxide
Reactant of Route 5
4-ethyl-3,4-dihydro-2H-benzo[b][1,4,5]oxathiazepine 1,1-dioxide
Reactant of Route 6
4-ethyl-3,4-dihydro-2H-benzo[b][1,4,5]oxathiazepine 1,1-dioxide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.